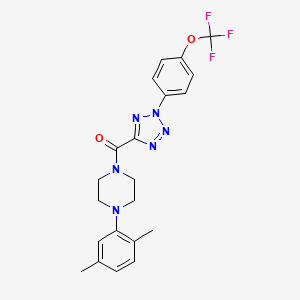
(4-(2,5-dimethylphenyl)piperazin-1-yl)(2-(4-(trifluoromethoxy)phenyl)-2H-tetrazol-5-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains a piperazine ring, which is a common structural motif found in agrochemicals and pharmaceuticals . It also contains a tetrazole group, which is a type of heterocyclic compound. The presence of these groups suggests that this compound could have potential applications in medicinal chemistry.
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as High-Resolution Mass Spectrometry (HRMS), Infrared Spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy .科学的研究の応用
Alpha1-Adrenergic Receptor Antagonism
This compound has been studied for its potential as an antagonist for alpha1-adrenergic receptors. These receptors are significant targets for the treatment of various neurological conditions, including cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism . The compound’s affinity for alpha1-adrenergic receptors could lead to new treatments for these conditions.
Central Nervous System Drug Discovery
The structural similarity of this compound to arylpiperazine-based alpha1-adrenergic receptors antagonists, such as trazodone, naftopidil, and urapidil, suggests its potential use in central nervous system drug discovery. It could be a significant target for developing new treatments for neurodegenerative and psychiatric conditions .
Antibacterial Activity
Compounds with the piperazine moiety, like our compound of interest, have shown promising antibacterial activity. This suggests its potential application in developing new antibacterial agents, which is crucial given the rising concern over antibiotic resistance .
Pharmacokinetic Profile Optimization
The compound has been identified as having an acceptable pharmacokinetic profile, which is essential for advancing investigations into its use as a potential alpha1-adrenergic receptor antagonist. This includes studies on absorption, distribution, metabolism, and excretion (ADME) calculations .
Modulation of Drug Substance Properties
Piperazine is a common structural motif in pharmaceuticals due to its ability to positively modulate the pharmacokinetic properties of a drug substance. Incorporating this heterocycle into biologically active compounds can enhance their effectiveness and reduce side effects .
Treatment for Parkinson’s and Alzheimer’s Disease
The piperazine ring, a component of this compound, is found in potential treatments for Parkinson’s and Alzheimer’s disease. This suggests that the compound could be used in the synthesis of drugs aimed at treating these neurodegenerative diseases .
作用機序
The mechanism of action would depend on the specific biological target of this compound. Piperazine derivatives are found in a variety of drugs, including antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs .
特性
IUPAC Name |
[4-(2,5-dimethylphenyl)piperazin-1-yl]-[2-[4-(trifluoromethoxy)phenyl]tetrazol-5-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F3N6O2/c1-14-3-4-15(2)18(13-14)28-9-11-29(12-10-28)20(31)19-25-27-30(26-19)16-5-7-17(8-6-16)32-21(22,23)24/h3-8,13H,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAYQJXXSVHPYQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)C(=O)C3=NN(N=N3)C4=CC=C(C=C4)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F3N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

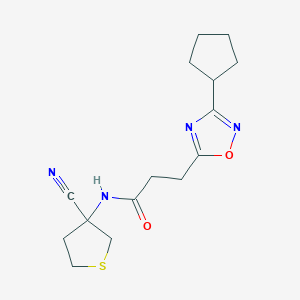

![5-phenyl-1-[4-(trifluoromethyl)benzyl]-1,3-dihydro-2H-1,4-benzodiazepin-2-one](/img/structure/B2975444.png)
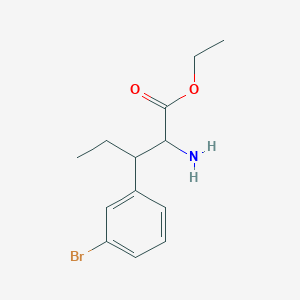
![5-Methyl-7-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2975449.png)
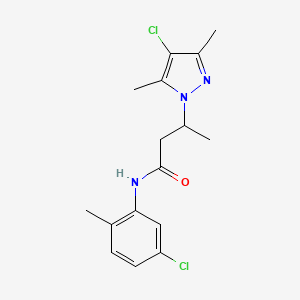
![2-[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]-5-ethylpyrimidine](/img/structure/B2975452.png)
![(4S)-2-amino-7-methyl-4-(5-methylfuran-2-yl)-5-oxo-4H-pyrano[3,2-c]pyran-3-carbonitrile](/img/structure/B2975453.png)
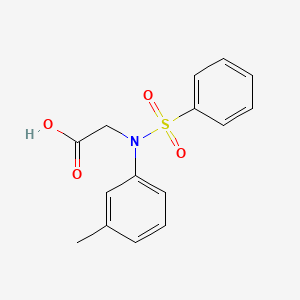
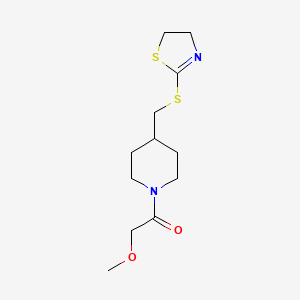
![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-diethylsulfamoyl)benzamide](/img/structure/B2975457.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(2-phenoxyethyl)amino)-2-methylpropanoic acid](/img/structure/B2975460.png)
![2-(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2975464.png)
